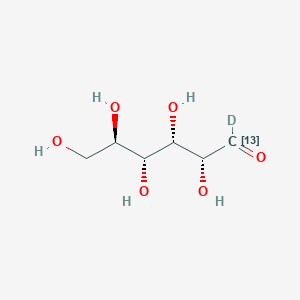

D-Glucose-13C,d

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.15 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-1-deuterio-2,3,4,5,6-pentahydroxy(113C)hexan-1-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D |

InChI Key |

GZCGUPFRVQAUEE-XQPSBZNYSA-N |

Isomeric SMILES |

[2H][13C](=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Isotopically Labeled D-Glucose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of isotopically labeled D-Glucose, with a focus on forms containing both Carbon-13 (¹³C) and Deuterium (D). Given the common use in metabolic research, this document will use D-Glucose-¹³C₆,1,2,3,4,5,6,6-d₇ as a primary example, while also presenting data for other relevant isotopologues for comparative purposes. This document is intended to serve as a technical resource for researchers utilizing these compounds in metabolic flux analysis, drug development, and other scientific applications.

Physical and Chemical Properties

Isotopically labeled D-Glucose serves as a crucial tracer in metabolic studies. Its physical and chemical properties are largely similar to that of unlabeled D-Glucose, with slight differences in molecular weight due to the incorporation of heavier isotopes. These differences are fundamental to their utility in mass spectrometry-based analyses.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of D-Glucose-¹³C₆,d₇ and related compounds.

| Property | D-Glucose-¹³C₆,1,2,3,4,5,6,6-d₇ | D-Glucose-¹³C₆ | D-Glucose-1-¹³C | Unlabeled D-Glucose |

| Synonyms | Dextrose-¹³C₆,C-d₇ | D-Glucopyranose-¹³C₆, Dextrose-¹³C₆ | Dextrose-1-¹³C | Dextrose, D-Glucopyranose |

| CAS Number | 201417-01-8 | 110187-42-3[1][2] | 40762-22-9 | 50-99-7 |

| Molecular Formula | ¹³C₆H₅D₇O₆ | ¹³C₆H₁₂O₆ | C₅¹³CH₁₂O₆ | C₆H₁₂O₆ |

| Molecular Weight | 193.15 g/mol | 186.11 g/mol | 181.15 g/mol | 180.16 g/mol |

| Melting Point | 150-152 °C | 150-152 °C | 150-152 °C | 146 °C (α-form), 150 °C (β-form) |

| Appearance | White to off-white powder | White powder | White crystalline powder | White crystalline solid |

| Solubility | Soluble in water | Soluble in water | Soluble in water (50 mg/mL) | Highly soluble in water (909 g/L at 25°C) |

| Optical Activity | [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH) | [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH) | [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH) | +112.2° (α-form), +17.5° (β-form) in water |

| Isotopic Purity | ≥99 atom % ¹³C, ≥97 atom % D | ≥99 atom % ¹³C | ≥99 atom % ¹³C | Not Applicable |

| Chemical Purity | ≥98% (CP) | ≥98-99% (CP) | ≥98% (CP) | High purity grades available |

Experimental Protocols

The primary application of D-Glucose-¹³C,d is in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. The general workflow involves introducing the labeled glucose to cells or an organism, allowing for its metabolism, and then analyzing the distribution of the isotopic label in downstream metabolites.

General Protocol for ¹³C-Metabolic Flux Analysis

This protocol provides a generalized methodology for conducting a ¹³C-MFA experiment using labeled glucose.

1. Cell Culture and Labeling:

- Culture cells in a standard glucose-containing medium to the desired cell density.

- To initiate the experiment, replace the standard medium with a medium containing the isotopically labeled glucose (e.g., [U-¹³C₆]-glucose) at a known concentration.

- Collect cell samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamic incorporation of the ¹³C label.

2. Metabolite Extraction:

- Rapidly quench metabolic activity by adding ice-cold 80% methanol to the cell culture.

- Harvest the cells (e.g., by scraping) and collect the cell extract.

- Separate the polar metabolites from lipids and other cellular debris by centrifugation.

3. Analytical Measurement:

- Analyze the polar metabolite extracts using a high-resolution analytical platform, typically Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are capable of separating and detecting different isotopologues of the metabolites.

- Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the positional information of the ¹³C label within the metabolite.

4. Data Analysis:

- Process the raw analytical data to identify and quantify the different mass isotopologues for each metabolite of interest (e.g., pyruvate, lactate, citrate).

- Correct the data for the natural abundance of ¹³C.

- Utilize the mass isotopologue distribution (MID) data to calculate metabolic flux rates through various pathways using specialized software.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the application of isotopically labeled glucose.

Caption: Metabolic fate of uniformly labeled D-Glucose-¹³C₆ through central carbon metabolism.

Caption: A generalized experimental workflow for conducting ¹³C-metabolic flux analysis.

References

A Technical Guide to the Synthesis and Purification of D-Glucose-¹³C,d for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for D-Glucose-¹³C,d, a critical isotopically labeled monosaccharide for metabolic research, drug development, and advanced diagnostic applications. This document details established chemical synthesis routes, robust purification protocols, and analytical methods for quality control, presented in a format tailored for scientific professionals.

Introduction

Isotopically labeled compounds are indispensable tools in modern scientific research, enabling the elucidation of metabolic pathways, the study of drug metabolism, and the quantification of endogenous molecules. D-Glucose-¹³C,d, featuring both a stable carbon-13 isotope and a deuterium atom, offers a unique advantage as a tracer in mass spectrometry-based metabolic flux analysis and nuclear magnetic resonance (NMR) spectroscopy. The dual labeling provides distinct mass shifts and NMR signals, allowing for more precise tracking and quantification of glucose metabolism in complex biological systems. This guide outlines the key methodologies for the preparation of high-purity D-Glucose-¹³C,d to support these advanced research endeavors.

Synthesis of D-Glucose-¹³C,d

The synthesis of D-Glucose-¹³C,d involves a multi-step chemical process that strategically introduces both a carbon-13 and a deuterium isotope into the glucose molecule. While a single, direct synthesis is not commonly reported, a logical and efficient approach combines established methods for ¹³C labeling and deuteration. A feasible synthetic strategy involves the initial preparation of a ¹³C-labeled glucose precursor followed by a deuteration step.

A common and versatile method for introducing a ¹³C label at a specific position, such as the C1 position, is the cyanohydrin synthesis. This method extends the carbon chain of an aldose by one carbon, utilizing a ¹³C-labeled cyanide source. Subsequent deuteration can be achieved at various positions through specific chemical reactions.

Illustrative Synthetic Pathway: Cyanohydrin Synthesis followed by Deuteration

The following diagram illustrates a conceptual workflow for the synthesis of D-Glucose-¹³C,d, starting from D-arabinose.

Experimental Protocols

Protocol 1: Synthesis of D-Glucose-1-¹³C via Cyanohydrin Reaction

This protocol is adapted from established cyanohydrin synthesis methods for preparing ¹³C-labeled sugars.[1]

-

Reaction Setup: In a reaction vessel, dissolve D-arabinose in water.

-

Cyanide Addition: Add a solution of sodium ¹³C-cyanide (Na¹³CN) to the D-arabinose solution. The reaction is typically carried out under controlled pH conditions, often using a buffer such as sodium bicarbonate, to favor the formation of the desired gluconic epimer.[1]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Hydrolysis: Upon completion, the resulting cyanohydrins are hydrolyzed to the corresponding aldonic acids. This is often achieved by heating the reaction mixture.

-

Lactonization and Reduction: The aldonic acid is then converted to the corresponding lactone, which is subsequently reduced to D-Glucose-1-¹³C using a reducing agent such as sodium borohydride or through catalytic hydrogenation.

Protocol 2: Specific Deuteration of D-Glucose-1-¹³C

The introduction of a deuterium atom can be achieved at various positions depending on the desired final product. For example, deuteration at the C2 position can be accomplished through an epimerization-reduction sequence.

-

Protection of Hydroxyl Groups: To achieve regioselective deuteration, it is often necessary to protect the hydroxyl groups of the glucose molecule, for instance, by forming acetals or esters.

-

Oxidation: The hydroxyl group at the target position (e.g., C2) is oxidized to a ketone.

-

Deuteride Reduction: The ketone is then reduced using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce the deuterium atom.[2]

-

Deprotection: The protecting groups are removed to yield the final D-Glucose-¹³C,d.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis of isotopically labeled glucose. Actual yields may vary depending on specific reaction conditions and scale.

| Step | Starting Material | Product | Typical Yield (%) | Purity (%) | Reference |

| Cyanohydrin Synthesis & Reduction | D-Arabinose | D-Glucose-1-¹³C | ~50 | >95 | [1] |

| Specific Deuteration | Protected D-Glucose-1-¹³C | Protected D-Glucose-¹³C,d | 42 (overall for similar transformations) | >98 | [2] |

| Deprotection | Protected D-Glucose-¹³C,d | D-Glucose-¹³C,d | >90 | >99 | General knowledge |

Purification of D-Glucose-¹³C,d

Achieving high purity is paramount for the use of D-Glucose-¹³C,d in sensitive analytical applications. A combination of chromatographic techniques is typically employed for the purification of the final product and intermediates.

Purification Workflow

The diagram below outlines a general workflow for the purification of D-Glucose-¹³C,d from a crude reaction mixture.

References

A Technical Guide to High-Purity D-Glucose-13C,d for Researchers and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in modern biomedical research and drug development. Among these, high-purity, deuterated and carbon-13 labeled D-glucose (D-Glucose-13C,d) serves as a critical tracer for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the mechanism of action of novel therapeutics.[1][2] This technical guide provides an in-depth overview of commercially available this compound, their quality attributes, and detailed experimental protocols for their application in metabolic research.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer a range of this compound products with varying labeling patterns and enrichment levels. The primary suppliers include Cambridge Isotope Laboratories, Sigma-Aldrich (Merck), and MedChemExpress.[2][3] The quality of these tracers is paramount for obtaining accurate and reproducible experimental results. Key quality parameters include isotopic enrichment, chemical purity, and the precise position of the isotopic labels.

Quality Control and Analytical Methods

Suppliers employ a battery of analytical techniques to ensure the quality of their isotopically labeled products.

-

Isotopic Enrichment: The percentage of molecules containing the heavy isotope is a critical parameter. This is typically determined by high-resolution mass spectrometry (MS) techniques such as Time-of-Flight (TOF) MS, which can resolve the mass difference between isotopomers. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the intramolecular distribution of 13C at natural abundance or in enriched samples.

-

Chemical Purity: The absence of unlabeled glucose and other chemical impurities is crucial. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing chemical purity. NMR spectroscopy can also provide information on the chemical purity of the compound.

-

Positional Purity: For specifically labeled compounds (e.g., D-Glucose-1-13C), it is essential to confirm that the isotope is at the correct atomic position. 13C-NMR is the primary technique for this verification.

The following tables summarize the quantitative data for various this compound products available from leading commercial suppliers.

Table 1: D-Glucose-13C Products from Cambridge Isotope Laboratories

| Product Name | Catalog Number | Isotopic Enrichment (% 13C) | Chemical Purity (%) | Applications |

| D-Glucose (1-¹³C, 99%) | CLM-420 | 99 | ≥98 | Biomolecular NMR, Metabolism, Metabolomics |

| D-Glucose (2-¹³C, 99%) | CLM-746 | 99 | 98 | Biomolecular NMR, Metabolism, Metabolomics |

| D-Glucose (1,2-¹³C₂, 99%) | CLM-504 | 99 | 98 | Biomolecular NMR, Metabolism, Metabolomics |

| D-Glucose (U-¹³C₆, 99%) | CLM-1396 | 99 | 98 | Biomolecular NMR, Clinical MS, Metabolism, Metabolomics, Proteomics |

| D-Glucose (U-¹³C₆, 99%; 1,2,3,4,5,6,6-D₇, 97-98%) | DLM-2062 | 99% ¹³C, 97-98% D | Not Specified | Metabolic Research |

Table 2: D-Glucose-13C Products from Sigma-Aldrich (Merck)

| Product Name | Product Number | Isotopic Enrichment (% 13C) | Chemical Purity (%) | Applications |

| D-Glucose-1-¹³C | 297046 | 99 atom % ¹³C | ≥99 (CP) | Bio NMR |

| D-Glucose-¹³C₆ | 389374 | ≥99 atom % ¹³C | ≥99 (CP) | De novo fatty acid synthesis, stable isotope tracer analysis, recombinant protein production |

| D-Glucose-6-¹³C | 486745 | 99 atom % ¹³C | ≥98 (CP) | Not Specified |

Table 3: this compound Products from MedChemExpress

| Product Name | Catalog Number | Isotopic Enrichment | Chemical Purity | Applications |

| D-(+)-Glucose-13C,d | HY-112065S | Not Specified | Not Specified | Tracer, Internal Standard for NMR, GC-MS, or LC-MS |

| D-Glucose-13C | HY-112065 | Not Specified | Not Specified | Tracer, Internal Standard for NMR, GC-MS, or LC-MS |

| L-Glucose-13C6 | HY-112064ES | Not Specified | Not Specified | Tracer, Internal Standard for NMR, GC-MS, or LC-MS |

| alpha-D-glucose-d12 | HY-126233S1 | Not Specified | Not Specified | Endogenous metabolite research |

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing high-purity this compound.

Metabolic Flux Analysis (MFA) in Cancer Cells using [U-13C6]-Glucose

Metabolic flux analysis is a powerful technique to quantify the rates of metabolic pathways in cells. This protocol is adapted from studies on oncogene-induced senescence in fibroblasts and metabolic analysis of cancer stem cells.

a. Cell Culture and Labeling:

-

Culture human cancer cells (e.g., breast cancer cell line) in standard DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

When cells reach 70-80% confluency, replace the standard medium with DMEM containing 10 mM [U-13C6]-D-glucose.

-

Incubate the cells in the labeling medium for a time course (e.g., 0, 1, 4, 8, 12, and 24 hours) to achieve a steady-state labeling of intracellular metabolites.

b. Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding 1 mL of ice-cold 80% methanol.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the metabolite extract using a speed vacuum concentrator.

c. Sample Derivatization and GC-MS Analysis:

-

Resuspend the dried metabolites in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes.

-

Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) + 1% TBDMS and incubate at 60°C for 30 minutes.

-

Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Separate the metabolites on a suitable capillary column (e.g., DB-5ms).

-

Acquire mass spectra in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions.

d. Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of 13C.

-

Use software such as OpenMebius or INCA to calculate the metabolic fluxes from the mass isotopomer distribution data.

In Vivo Glucose Metabolism Study in a Murine Model

This protocol is designed to assess the in vivo metabolism of glucose in a mouse model, for applications such as studying the metabolic effects of drug candidates.

a. Animal Preparation and Infusion:

-

Fast mice for 6 hours prior to the experiment.

-

Anesthetize the mice with isoflurane.

-

Administer an intraperitoneal bolus of [U-13C6]-D-glucose (0.4 mg/g body weight).

-

Immediately following the bolus, start a continuous tail vein infusion of [U-13C6]-D-glucose (0.012 mg/g/min) for up to 50 minutes.

b. Sample Collection:

-

At the end of the infusion period, collect blood samples via cardiac puncture.

-

Immediately euthanize the mouse and harvest tissues of interest (e.g., liver, heart, tumor).

-

Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

c. Sample Preparation for LC-MS Analysis:

-

Homogenize the frozen tissue in ice-cold 80% methanol.

-

Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile, 0.1% formic acid in water).

d. LC-MS/MS Analysis:

-

Separate the metabolites using a reverse-phase or HILIC chromatography column.

-

Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) to detect and quantify the 13C-labeled metabolites.

-

Develop a multiple reaction monitoring (MRM) method for targeted quantification of specific metabolites of interest.

NMR Spectroscopy for Studying Hepatic Glucose Metabolism

NMR spectroscopy is a powerful non-invasive technique to study metabolic pathways in real-time in perfused organs or in vivo.

a. Liver Perfusion:

-

Isolate the liver from a rat or mouse.

-

Perfuse the liver with Krebs-Henseleit bicarbonate buffer containing [1-13C]-D-glucose (e.g., 20 mM).

-

Place the perfused liver in an NMR spectrometer.

b. 13C NMR Spectroscopy:

-

Acquire 13C NMR spectra at regular intervals to monitor the incorporation of the 13C label into downstream metabolites such as glycogen and lactate.

-

Use a high-field NMR spectrometer (e.g., 9.4 T or higher) for optimal sensitivity and resolution.

c. Data Analysis:

-

Integrate the peak areas of the 13C-labeled metabolites to determine their relative concentrations over time.

-

Calculate the rates of metabolic pathways, such as glycogen synthesis, from the time course of label incorporation.

Conclusion

High-purity this compound are powerful tools for researchers, scientists, and drug development professionals. The careful selection of the appropriate labeled glucose, coupled with robust and well-validated experimental protocols, is essential for generating high-quality data to advance our understanding of metabolism in health and disease. The information and protocols provided in this guide serve as a valuable resource for designing and executing successful stable isotope tracer studies.

References

A Technical Guide to Isotopic Enrichment of Commercially Available D-Glucose-¹³C,d for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment levels of commercially available D-Glucose-¹³C,d. It is designed to assist researchers, scientists, and drug development professionals in selecting appropriate isotopically labeled glucose for their studies and in understanding the methodologies for verifying isotopic enrichment. This guide includes a comparative summary of commercially available products, detailed experimental protocols for enrichment analysis, and visualizations of relevant metabolic pathways and experimental workflows.

Introduction to Isotopic Labeling with D-Glucose-¹³C,d

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems.[1] D-Glucose labeled with carbon-13 (¹³C) and/or deuterium (d) is a fundamental tracer in metabolic research, enabling the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the study of cellular physiology in both healthy and diseased states. The precise knowledge of the isotopic enrichment of the labeled glucose is paramount for the accuracy and reliability of experimental results.

Commercially Available D-Glucose-¹³C,d: A Comparative Analysis

The selection of an appropriate isotopically labeled glucose depends on the specific research application. Different labeling patterns and enrichment levels are available from various commercial suppliers. The following table summarizes the isotopic enrichment levels of a selection of commercially available D-Glucose-¹³C,d products.

| Product Name | Supplier | Labeling | Isotopic Enrichment (atom % ¹³C or D) | Chemical Purity |

| D-Glucose-¹³C₆ | Sigma-Aldrich | Uniformly ¹³C labeled | ≥99% | ≥99% (CP)[2] |

| D-Glucose-1-¹³C | Sigma-Aldrich | ¹³C at C1 position | 99% | 99% (CP)[3] |

| D-Glucose (U-¹³C₆, 99%) | Cambridge Isotope Laboratories | Uniformly ¹³C labeled | 99% | 98%[4][5] |

| D-Glucose (2-¹³C, 98-99%) | Cambridge Isotope Laboratories | ¹³C at C2 position | 98-99% | 98% |

| D-Glucose-¹³C,d | MedChemExpress | ¹³C and Deuterium labeled | Not specified | Not specified |

| D-Glucose-¹³C-1 | MedChemExpress | ¹³C at C1 position | Not specified | Not specified |

| D-Glucose-¹³C-2 | MedChemExpress | ¹³C at C2 position | Not specified | Not specified |

Experimental Protocols for Determining Isotopic Enrichment

The two primary analytical techniques for determining the isotopic enrichment of labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry-Based Isotopic Enrichment Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for analyzing ¹³C-labeling in metabolites like glucose. The workflow typically involves sample preparation, derivatization, GC-MS analysis, and data analysis.

1. Sample Preparation and Derivatization:

-

Cell Culture and Metabolite Extraction: For cellular metabolism studies, cells are cultured in a medium containing the ¹³C-labeled glucose. After a desired incubation period, the medium is removed, and cells are washed. Metabolites are then extracted, often using a cold solvent mixture like methanol/water, followed by protein precipitation.

-

Derivatization: Since sugars are not volatile, derivatization is necessary for GC-MS analysis. A common method is oximation followed by silylation.

-

Oximation: Dissolve the dried metabolite extract in a solution of an oximating agent (e.g., 40 mg/mL ethylhydroxylaminehydrochloride in pyridine) and heat at 70°C for 30 minutes.

-

Silylation: After cooling, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat again at 70°C for 30 minutes. This process replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.

-

2. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Gas Chromatography: The derivatized sample is injected into the GC, where different compounds are separated based on their boiling points and interactions with the column stationary phase.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI). The resulting ions are separated based on their mass-to-charge ratio (m/z).

3. Data Analysis:

-

The mass spectra of the derivatized glucose will show a distribution of isotopologues (molecules that differ only in their isotopic composition).

-

The isotopic enrichment is calculated by analyzing the relative abundances of the mass isotopologues. For example, for uniformly ¹³C-labeled glucose (¹³C₆-glucose), the molecular ion peak will be shifted by +6 mass units compared to the unlabeled glucose.

-

Corrections for the natural abundance of ¹³C must be made to accurately determine the experimental enrichment.

NMR Spectroscopy-Based Isotopic Enrichment Analysis

NMR spectroscopy is another powerful technique for determining isotopic enrichment and provides positional information of the label.

1. Sample Preparation:

-

Extraction: Similar to MS, metabolites from cells or tissues are extracted.

-

Sample Formulation: The dried extract is redissolved in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS). The pH of the sample is adjusted to a standard value (e.g., 7.4). The sample is then transferred to an NMR tube.

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer is used.

-

¹H-NMR: One-dimensional ¹H NMR spectra can be acquired to observe the protons attached to carbon atoms. The presence of a ¹³C atom adjacent to a proton will result in satellite peaks flanking the main ¹H peak due to ¹H-¹³C coupling. The relative intensity of the satellite peaks to the central peak can be used to determine ¹³C enrichment at that specific position.

-

¹³C-NMR: Direct ¹³C NMR spectroscopy can also be performed. However, due to the low natural abundance and lower gyromagnetic ratio of ¹³C, it is less sensitive than ¹H NMR. For highly enriched samples, ¹³C NMR provides a direct measure of the labeled carbons.

-

Advanced Techniques: Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate protons with their directly attached carbons, providing detailed information about labeling patterns.

3. Data Processing and Analysis:

-

The acquired NMR spectra are processed (Fourier transformation, phasing, and baseline correction).

-

The integrals of the satellite peaks (for ¹H NMR) or the ¹³C signals (for ¹³C NMR) are compared to the integral of the corresponding main peak or a reference signal to calculate the isotopic enrichment.

Visualizations: Workflows and Pathways

Experimental Workflow for Isotopic Enrichment Analysis

The following diagram illustrates a general workflow for determining the isotopic enrichment of ¹³C-labeled glucose in a cell culture experiment using GC-MS.

Metabolic Pathway: Glycolysis

The following diagram illustrates the initial steps of glycolysis, showing how uniformly ¹³C-labeled glucose ([U-¹³C₆]-glucose) is metabolized, leading to the formation of labeled pyruvate. This is a common application for studying metabolic flux.

Conclusion

The accurate determination of isotopic enrichment is critical for the integrity of metabolic research. This guide provides a foundational understanding of the commercially available D-Glucose-¹³C,d products and the methodologies used to verify their enrichment. Researchers should carefully consider the specific requirements of their experiments when selecting a labeled substrate and employ rigorous analytical methods to ensure the quality of their data. The provided protocols and diagrams serve as a starting point for developing detailed experimental plans for metabolic flux analysis and other applications of stable isotope tracers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]

- 3. benchchem.com [benchchem.com]

- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of D-Glucose-13C,d: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for D-Glucose-13C,d, a stable isotope-labeled monosaccharide crucial for metabolic research and as a tracer in drug development. Ensuring the integrity of this compound is paramount for obtaining accurate and reproducible experimental results. This document outlines best practices for storage, potential degradation pathways, and methodologies for stability assessment.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the chemical and isotopic purity of this compound. The following conditions are recommended based on information from various suppliers and safety data sheets.

Table 1: Recommended Storage Conditions for this compound

| Form | Condition | Temperature | Duration | Recommendations |

| Solid (Powder) | Standard | Room Temperature | Long-term | Store in a tightly sealed container, protected from light and moisture.[1][2][3][4][5] The compound is hygroscopic. |

| Refrigerated | 4°C | Long-term | An alternative for long-term storage, ensuring protection from light. | |

| Frozen | -20°C | 3 years | Recommended for extended long-term storage as a powder. | |

| In Solvent (Aqueous Solution) | Frozen | -80°C | 6 months | For stock solutions, store in tightly sealed vials to prevent evaporation and contamination. |

| Frozen | -20°C | 1 month | Suitable for shorter-term storage of prepared solutions. |

Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.

-

Use in a well-ventilated area to avoid dust formation.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Avoid contact with strong oxidizing agents.

-

Further processing of the solid material may result in the formation of combustible dust.

Stability Profile and Potential Degradation Pathways

Solid this compound is a stable compound when stored under the recommended conditions. However, exposure to adverse conditions such as high temperatures, extreme pH, oxidizing agents, and light can lead to degradation. The primary degradation pathways for glucose, which are applicable to its isotopically labeled forms, include Maillard reactions and caramelization, particularly at elevated temperatures.

In aqueous solutions, glucose degradation can be influenced by temperature and pH. Studies on unlabeled glucose have shown that temperature is the most significant factor in the production of degradation products during storage. At a pH of around 3.2, glucose solutions exhibit greater stability against degradation during both heat sterilization and storage.

Potential Degradation Products:

Under forced degradation conditions, D-glucose can degrade into a variety of products. While specific studies on this compound are limited, the degradation products are expected to be analogous to those of unlabeled glucose. These can include:

-

Maillard Reaction Products: Formed in the presence of amino acids, these can include complex heterocyclic compounds.

-

Caramelization Products: Formed at high temperatures, these can include 5-hydroxymethylfurfural (5-HMF) and other furan derivatives.

-

Oxidation Products: Such as gluconic acid.

-

Hydrolysis and Dehydration Products: Including glyoxal, methylglyoxal, and 3-deoxyglucosone.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for research applications, particularly in regulated environments, stability-indicating methods and forced degradation studies are essential.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and establish the specificity of analytical methods. A typical protocol involves exposing the this compound to various stress conditions.

Objective: To generate potential degradation products of this compound and validate a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

pH meter

-

Environmental chamber with controlled temperature and humidity

-

Photostability chamber

Methodology:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and maintain at room temperature for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature, protected from light, for a specified period.

-

Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) in a calibrated oven for a specified period.

-

Photostability: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

Samples from each stress condition should be analyzed at appropriate time points using a validated stability-indicating method.

Stability-Indicating Analytical Method: HPLC-MS

A High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is suitable for the quantitative analysis of this compound and the detection of its degradation products.

Instrumentation:

-

HPLC system with a suitable column (e.g., an amino-based column for carbohydrate analysis).

-

Mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer) for sensitive and specific detection.

Chromatographic Conditions (Example):

-

Column: Amino column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase: Acetonitrile and water gradient

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound and its potential degradation products.

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Application in Metabolic Research: Tracing Cellular Pathways

This compound is extensively used as a tracer to elucidate metabolic pathways such as glycolysis and the pentose phosphate pathway (PPP). The stable isotope label allows for the tracking of carbon atoms as they are metabolized by cells.

Experimental Workflow for 13C-Glucose Tracing in Cell Culture

The following diagram illustrates a typical workflow for a metabolic tracing experiment using this compound in cultured cells.

Glycolysis and Pentose Phosphate Pathway Tracing

The specific labeling pattern of this compound (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose) determines which pathways can be effectively traced. The following diagram illustrates how carbons from [U-¹³C₆]glucose are incorporated into metabolites of glycolysis and the pentose phosphate pathway.

By analyzing the mass isotopologue distribution of downstream metabolites like pyruvate, lactate, and ribose-5-phosphate, researchers can quantify the relative flux through these interconnected pathways. This information is critical for understanding cellular metabolism in various physiological and pathological states.

References

A Technical Guide to the Natural Abundance of ¹³C and Deuterium in Glucose for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural abundance of carbon-13 (¹³C) and deuterium (²H or D) in glucose. It is intended for researchers, scientists, and drug development professionals who utilize isotopic analysis for authenticity testing, metabolic research, and understanding biosynthetic pathways. This document details the variations in isotopic composition based on the photosynthetic origin of glucose (C₃ vs. C₄ plants), presents quantitative data in structured tables, and offers detailed experimental protocols for isotopic analysis by Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide includes visualizations of key metabolic pathways and experimental workflows to facilitate a deeper understanding of the underlying principles and methodologies.

Introduction

Glucose, a central molecule in biochemistry, exhibits subtle variations in its isotopic composition that serve as a powerful analytical fingerprint. The natural abundance of the stable isotopes ¹³C and deuterium is not uniform and is primarily influenced by the photosynthetic pathway employed by the source plant. Plants are broadly categorized into two major photosynthetic groups, C₃ and C₄, which discriminate against the heavier isotopes of carbon and hydrogen to different extents. This differential fractionation leads to distinct isotopic signatures in the resulting glucose molecules.

The analysis of these natural isotopic abundances has significant applications in:

-

Food Authenticity and Traceability: Detecting the adulteration of food products, such as honey or fruit juices, with sugars from different botanical origins (e.g., cane sugar vs. beet sugar).

-

Metabolic Research: Tracing the fate of glucose in metabolic pathways and understanding metabolic fluxes in various organisms.

-

Drug Development: Assessing the metabolic stability of drug candidates and understanding their interaction with metabolic pathways.

-

Paleoclimatology and Ecology: Reconstructing past dietary habits and environmental conditions.

This guide provides the foundational knowledge and practical methodologies for researchers to leverage the natural isotopic abundance of ¹³C and deuterium in glucose for their specific applications.

Quantitative Data on Natural Isotopic Abundance

The isotopic composition of an element is often expressed in the delta (δ) notation, which represents the deviation of the isotope ratio of a sample from that of an international standard, in parts per thousand (per mil, ‰).

For carbon, the standard is Vienna Pee Dee Belemnite (VPDB), and the δ¹³C value is calculated as:

δ¹³C (‰) = [((¹³C/¹²C)ₛₐₘₚₗₑ / (¹³C/¹²C)ᵥₚDB) - 1] * 1000

For deuterium, the standard is Vienna Standard Mean Ocean Water (VSMOW), and the δ²H (or δD) value is calculated as:

δ²H (‰) = [((²H/¹H)ₛₐₘₚₗₑ / (²H/¹H)ᵥₛₘₒw) - 1] * 1000

Bulk Isotopic Composition of Glucose from C₃ and C₄ Plants

C₃ plants (e.g., wheat, rice, potatoes, sugar beet) and C₄ plants (e.g., maize, sugarcane, sorghum) exhibit distinct ranges of δ¹³C values in their tissues and, consequently, in the glucose they produce. C₄ plants are less depleted in ¹³C compared to C₃ plants.[1][2]

| Isotope | Photosynthetic Pathway | Plant Source Example | Typical δ-Value Range (‰) |

| ¹³C | C₃ | Sugar Beet, Wheat, Potato | -22 to -34[3] |

| C₄ | Sugarcane, Maize | -10 to -16[3] | |

| Deuterium (²H) | C₃ | Sugar Beet, Grape | Mean δ²H of non-exchangeable H: -92.0[4] |

| C₄ | Sugarcane, Maize | Mean δ²H of non-exchangeable H: -32.5 |

Intramolecular Isotopic Distribution in Glucose

The distribution of ¹³C and deuterium within the glucose molecule is non-statistical, meaning that some atomic positions are enriched in the heavy isotope while others are depleted relative to the average isotopic composition of the molecule. This site-specific isotopic fractionation provides a more detailed fingerprint of the glucose's origin and metabolic history.

Table 2: Intramolecular ¹³C Distribution in Glucose from C₃ (Sugar Beet) and C₄ (Maize) Plants (Δδ¹³C in ‰ relative to the molecular average)

| Carbon Position | Sugar Beet (C₃) Δδ¹³C (‰) | Maize (C₄) Δδ¹³C (‰) |

| C-1 | +0.4 | +1.2 |

| C-2 | -1.1 | -0.8 |

| C-3 | +2.8 | +2.5 |

| C-4 | +4.6 | +5.2 |

| C-5 | +0.1 | -0.1 |

| C-6 | -6.8 | -8.0 |

Table 3: Intramolecular ²H Distribution in Glucose from C₃ (Sugar Beet) and C₄ (Maize) Plants (Δδ²H in ‰ relative to the molecular average of carbon-bound hydrogens)

| Hydrogen Position | Sugar Beet (C₃) Δδ²H (‰) | Maize (C₄) Δδ²H (‰) |

| H-1 | +25 | +15 |

| H-2 | +50 | +10 |

| H-3 | -10 | -5 |

| H-4 | -20 | -15 |

| H-5 | -15 | -5 |

| H-6R | -60 | -30 |

| H-6S | -60 | -30 |

Note: The data in Tables 2 and 3 are compiled and averaged from multiple literature sources for illustrative purposes. Actual values may vary depending on the specific plant species, environmental conditions, and analytical methods.

Key Metabolic Pathways Influencing Isotopic Fractionation

The distinct isotopic signatures in glucose from C₃ and C₄ plants arise from differences in their carbon fixation pathways.

C₃ Photosynthesis (Calvin Cycle)

In C₃ plants, the first step of carbon fixation is the reaction of CO₂ with ribulose-1,5-bisphosphate (RuBP), catalyzed by the enzyme RuBisCO. RuBisCO discriminates significantly against ¹³CO₂, leading to a greater depletion of ¹³C in C₃ plants.

C₄ Photosynthesis (Hatch-Slack Pathway)

C₄ plants have an additional carbon fixation step that occurs before the Calvin cycle. CO₂ is first fixed into a four-carbon compound (oxaloacetate) in the mesophyll cells by the enzyme PEP carboxylase, which has a lower discrimination against ¹³CO₂. This four-carbon compound is then transported to the bundle sheath cells, where CO₂ is released and enters the Calvin cycle. This CO₂-concentrating mechanism reduces photorespiration and results in less ¹³C depletion compared to C₃ plants.

Experimental Protocols

The determination of ¹³C and deuterium abundance in glucose requires specialized analytical techniques. The two primary methods are Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for ¹³C and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) for deuterium.

General Experimental Workflow

The overall process for isotopic analysis of glucose from a plant source involves several key steps, as illustrated below.

References

- 1. A single glucose derivative suitable for gas chromatography/mass spectrometry and gas chromatography/combustion/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. embibe.com [embibe.com]

Unveiling Metabolic Dynamics: An In-Depth Technical Guide to Stable Isotope Tracers in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of stable isotope tracers in metabolic research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this powerful technology. From experimental design to data interpretation, this document offers a detailed exploration of how stable isotope tracers can illuminate the intricate workings of metabolic pathways, providing critical insights for disease understanding and therapeutic development.

Core Principles of Stable Isotope Tracers

Stable isotope tracers are non-radioactive isotopes of elements that can be incorporated into metabolic substrates.[1] These labeled compounds are chemically identical to their naturally occurring counterparts and are processed by metabolic pathways in the same manner.[2] The key difference lies in their atomic mass, which allows them to be distinguished and tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2]

The fundamental principle involves introducing a substrate enriched with a stable isotope (e.g., ¹³C-glucose, ¹⁵N-leucine, ²H₂O) into a biological system, be it cell culture, an animal model, or a human subject. As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. By measuring the isotopic enrichment in these metabolites over time, researchers can quantify the rates of metabolic reactions, a concept known as metabolic flux.[3] This provides a dynamic view of metabolism that is not attainable by simply measuring metabolite concentrations.

Key Applications in Metabolic Research

Stable isotope tracers have a broad range of applications in metabolic research, enabling the quantification of in vivo kinetics of various metabolic processes.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of intracellular metabolic pathways. By introducing a ¹³C-labeled substrate, such as [U-¹³C₆]-glucose, and measuring the resulting ¹³C labeling patterns in downstream metabolites, researchers can computationally determine the flux through various pathways. This approach is invaluable for understanding how metabolic networks are rewired in diseases like cancer and for identifying potential therapeutic targets.

Protein Synthesis and Breakdown

Stable isotope-labeled amino acids are instrumental in measuring the rates of protein synthesis and breakdown. By infusing a labeled amino acid, such as L-[ring-¹³C₆]-phenylalanine, and measuring its incorporation into tissue proteins (e.g., muscle), the fractional synthetic rate (FSR) of that protein can be calculated. Similarly, by monitoring the dilution of the isotopic tracer in the free amino acid pool, the rate of protein breakdown can be determined. These measurements are crucial for studying conditions associated with muscle wasting and for evaluating the efficacy of nutritional and therapeutic interventions.

De Novo Lipogenesis (DNL)

De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, can be quantified using stable isotope tracers, most commonly deuterium oxide (D₂O). When D₂O is administered, the deuterium is incorporated into newly synthesized fatty acids. By measuring the deuterium enrichment in specific fatty acids, the rate of DNL can be calculated. This is a key metabolic pathway implicated in obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Experimental Protocols

This section provides detailed methodologies for three key experiments utilizing stable isotope tracers.

Protocol for ¹³C-Metabolic Flux Analysis in Cell Culture

This protocol outlines a generalized procedure for conducting a ¹³C-MFA experiment in adherent mammalian cells using [U-¹³C₆]-glucose.

1. Cell Culture and Isotopic Labeling:

-

Seed cells in appropriate culture vessels and grow in standard, unlabeled medium until they reach approximately 70-80% confluency.

-

Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Immediately add the ¹³C-labeling medium, which is identical to the standard medium except that glucose is replaced with [U-¹³C₆]-glucose.

-

Incubate the cells for a duration sufficient to approach isotopic steady state, typically 18-24 hours for central carbon metabolism in many mammalian cell lines. It is recommended to perform a time-course experiment to empirically determine the time to steady state for the specific cell line and pathways of interest.

-

Just before harvesting, collect a small aliquot of the culture medium to measure the uptake of glucose and the secretion of lactate.

2. Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

-

Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture vessel.

-

Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.

-

Centrifuge at high speed to pellet the cell debris.

-

Collect the supernatant containing the extracted metabolites.

3. Sample Analysis by Mass Spectrometry:

-

Analyze the metabolite extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.

4. Data Analysis and Flux Calculation:

-

The measured mass isotopomer distributions, along with the measured uptake and secretion rates, are used as inputs for a computational model of cellular metabolism.

-

Software packages such as INCA or Metran are used to estimate the intracellular metabolic fluxes that best fit the experimental data.

Protocol for Measuring Muscle Protein Synthesis in Humans

This protocol describes the primed-constant infusion of a stable isotope-labeled amino acid to measure the fractional synthetic rate (FSR) of muscle protein in humans.

1. Subject Preparation:

-

Subjects should fast overnight prior to the study.

-

Insert intravenous catheters into a forearm vein for tracer infusion and into a contralateral hand or wrist vein, which is heated, for arterialized venous blood sampling.

2. Tracer Infusion:

-

Administer a priming bolus of the stable isotope tracer (e.g., L-[ring-¹³C₆]-phenylalanine) to rapidly achieve isotopic equilibrium in the plasma.

-

Immediately following the bolus, begin a continuous intravenous infusion of the tracer at a constant rate for the duration of the study (typically 3-6 hours).

3. Sample Collection:

-

Collect arterialized venous blood samples at regular intervals throughout the infusion period to monitor plasma tracer enrichment.

-

Obtain muscle tissue biopsies from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the infusion period. The first biopsy serves as the baseline, and the second measures the incorporation of the tracer into muscle protein.

4. Sample Processing and Analysis:

-

Plasma samples are deproteinized, and the free amino acids are derivatized for analysis by GC-MS or LC-MS to determine the plasma tracer enrichment.

-

Muscle tissue is homogenized, and the protein is precipitated and hydrolyzed to release the constituent amino acids.

-

The enrichment of the tracer amino acid in the hydrolyzed muscle protein is measured by GC-MS or LC-MS.

5. Calculation of Fractional Synthetic Rate (FSR):

-

The FSR of muscle protein is calculated using the following formula:

-

FSR (%/h) = (E_p₂ - E_p₁) / (E_precursor * t) * 100

-

Where:

-

E_p₂ is the enrichment of the tracer in the protein-bound pool at the end of the infusion.

-

E_p₁ is the baseline enrichment of the tracer in the protein-bound pool.

-

E_precursor is the average enrichment of the tracer in the precursor pool (plasma or intracellular free amino acid) during the infusion.

-

t is the duration of the tracer incorporation period in hours.

-

-

Protocol for Quantifying De Novo Fatty Acid Synthesis with Deuterium Oxide

This protocol details the use of deuterium oxide (D₂O) to measure the rate of de novo fatty acid synthesis in vivo.

1. D₂O Administration:

-

Administer a priming dose of D₂O (typically as a 0.9% saline solution) via intraperitoneal injection to rapidly enrich the body water pool.

-

Provide drinking water enriched with a lower concentration of D₂O (e.g., 4-8%) for the duration of the experiment to maintain a stable body water enrichment.

2. Tissue and Plasma Collection:

-

At the end of the labeling period, collect blood and the tissue of interest (e.g., liver, adipose tissue).

3. Measurement of Body Water Enrichment:

-

Determine the deuterium enrichment in the body water from plasma or tissue samples using a method such as the acetone exchange method followed by GC-MS analysis.

4. Lipid Extraction and Analysis:

-

Extract total lipids from the tissue samples.

-

Saponify the lipid extract to release the fatty acids.

-

Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMEs) for analysis by GC-MS.

-

Measure the mass isotopomer distribution of the fatty acids of interest (e.g., palmitate).

5. Calculation of Fractional Synthesis Rate (FSR) of Fatty Acids:

-

The fractional synthesis rate of a specific fatty acid is calculated based on the enrichment of deuterium in the fatty acid and the body water.

-

The calculation involves determining the molar enrichment of the newly synthesized fatty acid and relating it to the precursor (body water) enrichment. The number of exchangeable hydrogen atoms on the fatty acid is a key parameter in this calculation.

-

Data Presentation

Quantitative data from stable isotope tracer studies are best presented in structured tables to facilitate comparison and interpretation.

| Table 1: Metabolic Fluxes in Cancer Cells | |

| Metabolic Flux | Flux Rate (nmol/10⁶ cells/h) |

| Glucose Uptake | 250 ± 25 |

| Lactate Secretion | 400 ± 30 |

| Glycolytic Flux (Pyruvate Kinase) | 200 ± 18 |

| Pentose Phosphate Pathway Flux | 30 ± 5 |

| TCA Cycle Flux (Citrate Synthase) | 50 ± 7 |

| This table presents hypothetical but representative metabolic flux data for a cancer cell line as determined by ¹³C-MFA. Data are presented as mean ± standard deviation. |

| Table 2: Muscle Protein Fractional Synthetic Rates (FSR) in Response to Nutrition | |

| Condition | FSR (%/h) |

| Fasted | 0.045 ± 0.005 |

| Fed (Amino Acid Infusion) | 0.080 ± 0.008 |

| Fed (Whey Protein Ingestion) | 0.095 ± 0.010 |

| This table summarizes typical muscle protein FSR values in humans under different nutritional states. Data are presented as mean ± standard deviation. |

| Table 3: De Novo Lipogenesis (DNL) Rates in Different Tissues | |

| Tissue | Fractional DNL Rate (%/day) |

| Liver | 15 ± 3 |

| White Adipose Tissue | 2 ± 0.5 |

| Brown Adipose Tissue | 8 ± 1.5 |

| This table shows representative DNL rates in different tissues of a rodent model as measured by D₂O labeling. Data are presented as mean ± standard deviation. |

Visualization of Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic research. The following diagrams are generated using the DOT language for Graphviz.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

Caption: A streamlined workflow for conducting a ¹³C-Metabolic Flux Analysis experiment.

Glycolysis Pathway

Caption: The central metabolic pathway of glycolysis, converting glucose to pyruvate.

Pentose Phosphate Pathway (Oxidative Phase)

Caption: The oxidative phase of the Pentose Phosphate Pathway, generating NADPH.

Tricarboxylic Acid (TCA) Cycle

Caption: The Tricarboxylic Acid (TCA) Cycle, a central hub of cellular respiration.

Conclusion

Stable isotope tracers are an indispensable tool in modern metabolic research, offering unparalleled insights into the dynamic nature of metabolic pathways. The methodologies outlined in this guide provide a framework for researchers to design and execute robust experiments to quantify metabolic fluxes in various biological systems. By combining these powerful techniques with rigorous data analysis and clear visualization, the scientific community can continue to unravel the complexities of metabolism, paving the way for novel diagnostic and therapeutic strategies for a wide range of diseases.

References

- 1. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

The Role of D-Glucose-¹³C,d in Tracing Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of stable isotope-labeled glucose, specifically D-Glucose-¹³C,d, in tracing and quantifying metabolic pathways. This powerful technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), has become an indispensable tool in academic research and the pharmaceutical industry for elucidating the intricate workings of cellular metabolism, identifying novel drug targets, and understanding disease states. By replacing naturally abundant ¹²C atoms with the heavy isotope ¹³C at specific or all carbon positions, researchers can track the journey of glucose-derived carbons through various metabolic networks.

Core Principles of ¹³C Metabolic Flux Analysis

¹³C-MFA is a sophisticated methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. The fundamental principle involves introducing a ¹³C-labeled substrate, such as a specifically labeled D-glucose molecule, to a biological system (e.g., cell culture, perfused organ, or in vivo model). As the cells metabolize the labeled glucose, the ¹³C atoms are incorporated into downstream metabolites. The specific pattern of ¹³C incorporation, known as the mass isotopomer distribution (MID), is a direct reflection of the activities of the metabolic pathways involved.[1]

These MIDs are precisely measured using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] By feeding this experimental data into a computational model of the cell's metabolic network, it is possible to calculate the flux values that best explain the observed labeling patterns.[3] This approach provides a dynamic view of cellular physiology, a significant advantage over other 'omics' technologies that offer a static snapshot of cellular components.

Key Metabolic Pathways Traced by D-Glucose-¹³C,d

D-Glucose-¹³C,d tracers are instrumental in elucidating the flux through several central carbon metabolism pathways:

-

Glycolysis: Tracing the conversion of glucose to pyruvate and lactate.

-

Pentose Phosphate Pathway (PPP): Quantifying the flux through this pathway, which is crucial for producing NADPH and precursors for nucleotide biosynthesis.[4][5]

-

Tricarboxylic Acid (TCA) Cycle: Assessing the entry of glucose-derived carbons into the TCA cycle and their subsequent oxidation for energy production and biosynthesis.

The choice of a specific D-Glucose-¹³C,d isotopologue can be tailored to investigate particular pathways with greater precision. For instance, [1,2-¹³C₂]glucose is often used to resolve fluxes between glycolysis and the PPP.

Data Presentation: Quantitative Insights from ¹³C Tracing

The following tables summarize quantitative data from representative studies, showcasing the mass isotopomer distributions in key metabolites following the administration of ¹³C-labeled glucose. This data provides a clear picture of how metabolic fluxes can be quantified.

Table 1: Mass Isotopomer Distribution in Lactate from Hep G2 Cells

This table illustrates the fractional abundance of lactate isotopomers after a 24-72 hour incubation with 30% enriched [1,2-¹³C₂]glucose. The data is sourced from a study on the nonoxidative pathways of the pentose cycle.

| Isotopomer | Fractional Abundance (%) |

| m₀ (Unlabeled) | Not specified |

| m₁ (¹³C₁) | 1.9 |

| m₂ (¹³C₂) | 10.0 |

Table 2: Fractional Enrichment of TCA Cycle Intermediates in SFD iRPE Cells

This table shows the fractional enrichment of key TCA cycle metabolites after a 24-hour steady-state isotopic tracing with [U-¹³C₆]glucose. The data highlights the contribution of glucose to the TCA cycle in these cells.

| Metabolite | Isotopologue | Fractional Enrichment |

| Citrate | M+2 | ~0.6 |

| Citrate | M+4 | ~0.1 |

| α-Ketoglutarate | M+2 | ~0.4 |

| α-Ketoglutarate | M+4 | ~0.05 |

| Fumarate | M+2 | ~0.3 |

| Fumarate | M+4 | ~0.08 |

| Malate | M+2 | ~0.4 |

| Malate | M+4 | ~0.1 |

| Aspartate | M+2 | ~0.35 |

| Aspartate | M+4 | ~0.08 |

Table 3: Time Course of ¹³C Enrichment in Krebs Cycle Intermediates in Neonatal Rat Cardiac Myocytes

This table presents the fractional enrichment of Krebs cycle intermediates at different time points after introducing ¹³C₆-glucose, demonstrating the dynamics of glucose carbon incorporation into the cycle.

| Time Point | Citrate (M+2) | Aconitate (M+2) | α-Ketoglutarate (M+2) |

| 5 min | ~0.20 | ~0.20 | ~0.0 |

| 4 h | ~0.80 | ~0.80 | ~0.75 |

| 8 h | ~0.85 | ~0.85 | ~0.80 |

| 12 h | ~0.90 | ~0.90 | ~0.85 |

| 18 h | ~0.95 | ~0.95 | ~0.90 |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate ¹³C-MFA studies. Below are generalized protocols for key experimental stages.

Protocol 1: ¹³C-Glucose Labeling and Metabolite Extraction from Adherent Mammalian Cells

This protocol outlines the steps for labeling cultured mammalian cells with ¹³C-glucose and extracting metabolites for analysis.

Materials:

-

Adherent mammalian cell line of interest

-

Appropriate cell culture medium (e.g., RPMI, DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

D-Glucose-¹³C,d tracer (e.g., [U-¹³C₆]glucose)

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution (e.g., 80:20 methanol:water), -80°C

-

Extraction solvent (e.g., 80% methanol), -80°C

-

Cell scraper

-

Centrifuge

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency.

-

Medium Exchange: One hour prior to labeling, replace the culture medium with fresh medium containing dFBS. The use of dialyzed serum is critical to minimize the presence of unlabeled glucose.

-

Initiate Labeling: Replace the medium with pre-warmed labeling medium containing the D-Glucose-¹³C,d tracer at the desired concentration.

-

Incubation: Incubate the cells for the desired period to allow for the incorporation of the ¹³C label into downstream metabolites. Incubation time can range from minutes to hours depending on the pathways of interest and the desired level of isotopic steady state.

-

Metabolic Quenching: To halt all enzymatic activity, rapidly wash the cells with ice-cold PBS. Immediately add the pre-chilled quenching solution to the culture vessel.

-

Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Centrifugation: Centrifuge the cell suspension at a high speed (e.g., 16,000 x g) at 4°C to pellet the cell debris.

-

Supernatant Collection: Collect the supernatant containing the extracted metabolites.

-

Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 2: GC-MS Analysis of ¹³C-Labeled Metabolites

This protocol provides a general workflow for the analysis of ¹³C-labeled metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Metabolite extracts

-

Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

GC-MS system equipped with an appropriate column

Procedure:

-

Sample Derivatization: Dry the metabolite extracts under a stream of nitrogen gas. Re-suspend the dried metabolites in a derivatization agent to increase their volatility for GC analysis.

-

GC Separation: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different metabolites based on their boiling points and interactions with the column.

-

Mass Spectrometry Analysis: As the separated metabolites elute from the GC column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron ionization) and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the detection and quantification of different mass isotopologues.

-

Data Analysis: The resulting mass spectra are analyzed to determine the mass isotopomer distribution for each metabolite of interest. This data is then corrected for the natural abundance of ¹³C.

Protocol 3: NMR Spectroscopy for ¹³C Metabolic Flux Analysis

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy for analyzing ¹³C labeling patterns.

Materials:

-

Metabolite extracts

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: Lyophilize the metabolite extracts and reconstitute them in a suitable deuterated solvent (e.g., D₂O).

-

NMR Data Acquisition: Transfer the sample to an NMR tube and place it in the NMR spectrometer. Acquire ¹³C NMR spectra. The choice of pulse sequence will depend on the specific information required (e.g., direct ¹³C detection or indirect ¹H-[¹³C] detection).

-

Spectral Analysis: Process the NMR spectra to identify and quantify the signals from ¹³C-labeled carbons in different metabolites. The position and splitting of the peaks provide information about which carbon atoms are labeled and their proximity to other labeled carbons.

-

Isotopomer Analysis: Analyze the fine structure of the NMR signals (e.g., singlets, doublets, triplets) to determine the abundance of different isotopomers. This information is crucial for calculating metabolic fluxes.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows involved in ¹³C-glucose tracing studies.

Conclusion

D-Glucose-¹³C,d-based metabolic tracing is a cornerstone of modern metabolic research. It provides unparalleled quantitative insights into the dynamic operations of cellular metabolism. For researchers in basic science and drug development, a thorough understanding of these techniques is essential for designing informative experiments and accurately interpreting the complex data they generate. This guide has provided a foundational overview of the core principles, data presentation, experimental protocols, and visual representations of key pathways, serving as a valuable resource for professionals in the field.

References

- 1. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Metabolic Flux Analysis Using D-Glucose-13C,d

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biomedical research and drug development, a deep understanding of cellular metabolism is paramount. Stable isotope-resolved metabolomics (SIRM) has emerged as a powerful technique to unravel the intricate network of metabolic pathways in vivo.[1] By using non-radioactive, stable isotopes like Carbon-13 (¹³C), researchers can trace the metabolic fate of nutrients and drugs within a living organism without the safety concerns associated with radioactive isotopes.[2] This approach provides a dynamic snapshot of metabolic fluxes, offering invaluable insights into disease pathogenesis, drug efficacy, and off-target effects.[1][3]

This document provides detailed application notes and protocols for conducting in vivo metabolic flux analysis (MFA) using D-Glucose-¹³C,d as a tracer. D-Glucose, a primary energy source, is central to several key metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. By tracing the journey of ¹³C-labeled glucose, researchers can quantify the rates of these pathways, revealing how metabolic networks are rewired in response to disease or therapeutic intervention.[4]

Principle of ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a sophisticated technique that quantifies the rates (fluxes) of intracellular metabolic reactions. The core principle involves introducing a substrate, in this case, D-Glucose, enriched with ¹³C at specific or all carbon positions (e.g., [U-¹³C]glucose, where all six carbons are ¹³C). As the labeled glucose is metabolized, the ¹³C atoms are incorporated into downstream metabolites. The distribution of these ¹³C isotopes in the metabolites, known as mass isotopomer distribution (MID), is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By analyzing these MIDs within the context of a metabolic network model, the fluxes through the various pathways can be computationally estimated.

Applications in Research and Drug Development

The insights gained from in vivo ¹³C-MFA are instrumental across various stages of research and drug development:

-

Disease Modeling and Biomarker Discovery: Understanding how metabolic pathways are altered in diseases like cancer, diabetes, and neurodegenerative disorders can lead to the identification of novel therapeutic targets and diagnostic biomarkers.

-

Pharmacodynamics and Target Engagement: ¹³C-MFA can be used to assess how a drug candidate modulates specific metabolic pathways, providing a quantitative measure of its on-target effect.

-

Toxicity and Off-Target Effects: By revealing unintended alterations in metabolic networks, this technique can help in the early identification of potential off-target toxicities of a drug.

-

Personalized Medicine: Assessing the metabolic phenotype of an individual can aid in predicting their response to a particular therapy, paving the way for personalized treatment strategies.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo metabolic flux analysis experiment using D-Glucose-¹³C,d.

Caption: General workflow for in vivo ¹³C metabolic flux analysis.

Detailed Experimental Protocols

The following protocols are generalized from established methodologies for in vivo ¹³C-glucose metabolic flux analysis in mice. Researchers should adapt these protocols based on their specific experimental design, animal model, and available equipment.

Protocol 1: Continuous Infusion of D-Glucose-¹³C,d via Tail Vein

This protocol is suitable for achieving a steady-state isotopic enrichment in the plasma and tissues.

Materials:

-

D-Glucose-¹³C,d (e.g., [U-¹³C₆]glucose)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Anesthetic (e.g., isoflurane)

-

Infusion pump and syringes

-

Tail vein catheter

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Tissue collection tools (e.g., forceps, scissors, liquid nitrogen)

Procedure:

-

Animal Preparation:

-

Acclimatize mice to the experimental conditions for at least one week.

-

Fast mice for 6 hours prior to the infusion to reduce endogenous glucose levels.

-

Anesthetize the mouse using isoflurane (1.5-2.0% in oxygen).

-

Insert a catheter into the tail vein for infusion.

-

-

Tracer Infusion:

-

Prepare a sterile solution of D-Glucose-¹³C,d in saline.

-

Administer an initial bolus of the tracer to rapidly increase plasma ¹³C-glucose enrichment. A typical bolus is 0.4 mg/g body weight.

-

Immediately following the bolus, begin a continuous infusion of the tracer at a rate of 0.012 mg/g/min.

-

The infusion duration should be sufficient to achieve isotopic steady state, typically 30-60 minutes.

-

-

Sample Collection:

-

Collect small blood samples (e.g., 10-20 µL) from the tail tip or saphenous vein at timed intervals during the infusion to monitor plasma ¹³C-glucose enrichment.

-

At the end of the infusion period, collect a terminal blood sample via cardiac puncture.

-

Immediately following blood collection, rapidly excise tissues of interest and freeze-clamp them in liquid nitrogen to quench metabolic activity.

-

-

Sample Processing and Storage:

-

Centrifuge blood samples to separate plasma.

-

Store plasma and tissue samples at -80°C until metabolite extraction.

-

Protocol 2: Bolus Injection of D-Glucose-¹³C,d via Tail Vein

This protocol is simpler to implement and is useful for shorter-term labeling studies.

Materials:

-

D-Glucose-¹³C,d (e.g., [¹³C₆]glucose)

-

Sterile saline or PBS

-

Restrainer for tail vein injection

-

Blood and tissue collection supplies as in Protocol 1

Procedure:

-

Animal Preparation:

-

Follow the same acclimatization and fasting procedures as in Protocol 1.

-

Place the mouse in a restrainer to immobilize the tail.

-

-

Tracer Administration:

-

Prepare a sterile solution of D-Glucose-¹³C,d.

-

Administer a single bolus injection of the tracer solution via the tail vein. A typical dose is 20 mg in 80 µL for a 25g mouse. For higher enrichment, repeated bolus injections can be given at 15-minute intervals.

-

-

Sample Collection:

-

Collect blood and tissue samples at a predetermined time point after the injection (e.g., 15, 30, 60 minutes). The timing will depend on the metabolic pathways of interest and their turnover rates.

-

Rapidly collect and process samples as described in Protocol 1.

-

Analytical Methods

Metabolite Extraction:

Metabolites are typically extracted from plasma and pulverized frozen tissue using a cold solvent mixture, such as 80% methanol or a combination of methanol, acetonitrile, and water. The choice of extraction solvent depends on the specific metabolites of interest.

Isotopomer Analysis:

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for measuring mass isotopomer distributions. Metabolites are separated chromatographically and then ionized, and the mass spectrometer measures the relative abundance of different mass isotopomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can directly detect the position of ¹³C atoms within a molecule, providing valuable information about specific carbon transitions. While generally less sensitive than MS, NMR is non-destructive and can be used for in vivo measurements.

Data Presentation

The quantitative data obtained from ¹³C-MFA experiments are crucial for interpreting the results. The following tables provide examples of how to present such data.

Table 1: ¹³C Enrichment in Key Metabolites Over Time